Ulipristal acetate Ulipristal acetate Ulipristal Acetate is an orally bioavailable, acetate salt of ulipristal, a selective progesterone receptor modulator with anti-progesterone activity. Ulipristal binds to the progesterone receptor (PR), thereby inhibiting PR-mediated gene expression, and interfering with progesterone activity in the reproductive system. As a result, this agent may suppress the growth of uterine leiomyomatosis. Furthermore, by inhibiting or delaying ovulation and effecting endometrial tissue, ulipristal can be used as an emergency contraception
Ulipristal acetate is a 20-oxo steroid obtained by acetylation of the 17-hydroxy group of (11beta,17alpha)-17-acetyl-11-[4-(dimethylamino)phenyl]-3-oxoestra-4,9-dien-17-ol (ulipristal). A selective progesterone receptor modulator, which is employed as an emergency contraceptive. It has a role as a contraceptive drug, a progestin and a progesterone receptor modulator. It is a 3-oxo-Delta(4) steroid, a steroid ester, an acetate ester, a 20-oxo steroid and a tertiary amino compound. It derives from an estradiol.
Brand Name: Vulcanchem
CAS No.: 126784-99-4
VCID: VC0546317
InChI: InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1
SMILES: CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Molecular Formula: C30H37NO4
Molecular Weight: 475.6 g/mol

Ulipristal acetate

CAS No.: 126784-99-4

Inhibitors

VCID: VC0546317

Molecular Formula: C30H37NO4

Molecular Weight: 475.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ulipristal acetate - 126784-99-4

CAS No. 126784-99-4
Product Name Ulipristal acetate
Molecular Formula C30H37NO4
Molecular Weight 475.6 g/mol
IUPAC Name [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1
Standard InChIKey OOLLAFOLCSJHRE-ZHAKMVSLSA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
SMILES CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Canonical SMILES CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C
Appearance White to off-white solid powder
Description Ulipristal Acetate is an orally bioavailable, acetate salt of ulipristal, a selective progesterone receptor modulator with anti-progesterone activity. Ulipristal binds to the progesterone receptor (PR), thereby inhibiting PR-mediated gene expression, and interfering with progesterone activity in the reproductive system. As a result, this agent may suppress the growth of uterine leiomyomatosis. Furthermore, by inhibiting or delaying ovulation and effecting endometrial tissue, ulipristal can be used as an emergency contraception
Ulipristal acetate is a 20-oxo steroid obtained by acetylation of the 17-hydroxy group of (11beta,17alpha)-17-acetyl-11-[4-(dimethylamino)phenyl]-3-oxoestra-4,9-dien-17-ol (ulipristal). A selective progesterone receptor modulator, which is employed as an emergency contraceptive. It has a role as a contraceptive drug, a progestin and a progesterone receptor modulator. It is a 3-oxo-Delta(4) steroid, a steroid ester, an acetate ester, a 20-oxo steroid and a tertiary amino compound. It derives from an estradiol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CDB-2914, CDB 2914, CDB2914, HRP-2000, HRP 2000, HRP2000, VA2914, VA-2914, VA 2914, RTI 3021-012, RU 44675, Ulipristal acetate, EllaOne, Ella, Esmya
Reference 1: Sancho JM, Delgado VS, Valero MJ, Soteras MG, Amate VP, Carrascosa AA. Hysteroscopic myomectomy outcomes after 3-month treatment with either Ulipristal Acetate or GnRH analogues: a retrospective comparative study. Eur J Obstet Gynecol Reprod Biol. 2016 Mar;198:127-30. doi: 10.1016/j.ejogrb.2016.01.014. Epub 2016 Jan 21. Review. PubMed PMID: 26871272.
2: Rosato E, Farris M, Bastianelli C. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Front Pharmacol. 2016 Jan 12;6:315. doi: 10.3389/fphar.2015.00315. eCollection 2015. Review. PubMed PMID: 26793107; PubMed Central PMCID: PMC4709420.
3: Puchar A, Luton D, Koskas M. Ulipristal acetate for uterine fibroid-related symptoms. Drugs Today (Barc). 2015 Nov;51(11):661-7. doi: 10.1358/dot.2015.51.11.2413469. Review. PubMed PMID: 26744741.
4: Jatlaoui TC, Riley H, Curtis KM. Safety data for levonorgestrel, ulipristal acetate and Yuzpe regimens for emergency contraception. Contraception. 2016 Feb;93(2):93-112. doi: 10.1016/j.contraception.2015.11.001. Epub 2015 Nov 3. Review. PubMed PMID: 26546020.
5: Trefoux Bourdet A, Luton D, Koskas M. Clinical utility of ulipristal acetate for the treatment of uterine fibroids: current evidence. Int J Womens Health. 2015 Mar 26;7:321-30. doi: 10.2147/IJWH.S50016. eCollection 2015. Review. PubMed PMID: 25848323; PubMed Central PMCID: PMC4381886.
6: Tafi E, Scala C, Leone Roberti Maggiore U, Bizzarri N, Candiani M, Venturini PL, Ferrero S. Drug safety evaluation of ulipristal acetate in the treatment of uterine fibroids. Expert Opin Drug Saf. 2015 Jun;14(6):965-77. doi: 10.1517/14740338.2015.1021773. Epub 2015 Mar 14. Review. PubMed PMID: 25772793.
7: Galliano D. Ulipristal acetate in uterine fibroids. Fertil Steril. 2015 Feb;103(2):359-60. doi: 10.1016/j.fertnstert.2014.11.028. Epub 2014 Dec 30. Review. PubMed PMID: 25555419.
8: Pérez-López FR. Ulipristal acetate in the management of symptomatic uterine fibroids: facts and pending issues. Climacteric. 2015 Apr;18(2):177-81. doi: 10.3109/13697137.2014.981133. Epub 2014 Nov 12. Review. PubMed PMID: 25390187.
9: Pohl O, Zobrist RH, Gotteland JP. The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids. Reprod Sci. 2015 Apr;22(4):476-83. doi: 10.1177/1933719114549850. Epub 2014 Sep 16. Review. PubMed PMID: 25228633; PubMed Central PMCID: PMC4812693.
10: Glasier A. The rationale for use of Ulipristal Acetate as first line in emergency contraception: biological and clinical evidence. Gynecol Endocrinol. 2014 Oct;30(10):688-90. doi: 10.3109/09513590.2014.950645. Epub 2014 Aug 18. Review. PubMed PMID: 25133564.
11: Goldstajn MS, Baldani DP, Skrgatić L, Radaković B, Vrbić H, Canić T. Ulipristal acetate in emergency contraception. Coll Antropol. 2014 Mar;38(1):379-84. Review. PubMed PMID: 24851646.
12: Ulipristal Acetate (Fibristal) (5 mg Tablets): Treatment of Moderate to Severe Signs and Symptoms of Uterine Fibroids in Adult Women of Reproductive Age Who are Eligible for Surgery. The Duration of Treatment is Limited to Three Months [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2013 Dec. Available from http://www.ncbi.nlm.nih.gov/books/NBK195457/ PubMed PMID: 24741734.
13: Delev DP. Ulipristal acetate--a review of the new therapeutic indications and future prospects. Folia Med (Plovdiv). 2013 Jul-Dec;55(3-4):5-10. Review. PubMed PMID: 24712276.
14: Biglia N, Carinelli S, Maiorana A, D'Alonzo M, Lo Monte G, Marci R. Ulipristal acetate: a novel pharmacological approach for the treatment of uterine fibroids. Drug Des Devel Ther. 2014 Feb 20;8:285-92. doi: 10.2147/DDDT.S54565. eCollection 2014. Review. PubMed PMID: 24591818; PubMed Central PMCID: PMC3934585.
15: Mozzanega B, Gizzo S, Di Gangi S, Cosmi E, Nardelli GB. Ulipristal acetate: critical review about endometrial and ovulatory effects in emergency contraception. Reprod Sci. 2014 Jun;21(6):678-85. doi: 10.1177/1933719113519178. Epub 2014 Jan 18. Review. PubMed PMID: 24440997.
16: Monleón Sancho J, Romaguera E, Romero A, Higueras G, Morcillo I, Fuster S. [Ulipristal acetate, 5mg: a new alternative]. Med Clin (Barc). 2013 Jul;141 Suppl 1:40-6. doi: 10.1016/S0025-7753(13)70052-6. Review. Spanish. PubMed PMID: 24314567.
17: Szamatowicz M, Kotarski J. [Selective progesterone receptor modulator (ulipristal acetate--a new option in the pharmacological treatment of uterine fibroids in women]. Ginekol Pol. 2013 Mar;84(3):219-22. Review. Polish. PubMed PMID: 23700851.
18: Talaulikar VS, Manyonda IT. Ulipristal acetate: a novel option for the medical management of symptomatic uterine fibroids. Adv Ther. 2012 Aug;29(8):655-63. doi: 10.1007/s12325-012-0042-8. Epub 2012 Aug 16. Review. PubMed PMID: 22903240.
19: Wilton JM. Ulipristal acetate: the newest emergency contraceptive. Nurs Womens Health. 2012 Aug-Sep;16(4):331-5. doi: 10.1111/j.1751-486X.2012.01752.x. Review. PubMed PMID: 22900810.
20: Martinez AM, Thomas MA. Ulipristal acetate as an emergency contraceptive agent. Expert Opin Pharmacother. 2012 Sep;13(13):1937-42. doi: 10.1517/14656566.2012.705832. Epub 2012 Jul 7. Review. PubMed PMID: 22770536.
PubChem Compound 130904
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator